Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-

Description

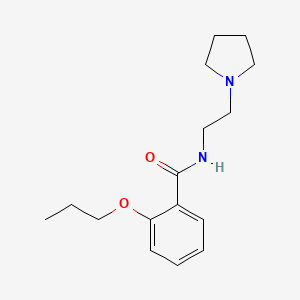

Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-, is a heterocyclic compound featuring a benzamide core substituted with a propoxy group at the 2-position and a pyrrolidinylethylamine moiety at the N-position.

Properties

CAS No. |

73664-83-2 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

2-propoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C16H24N2O2/c1-2-13-20-15-8-4-3-7-14(15)16(19)17-9-12-18-10-5-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19) |

InChI Key |

ZEKKGCNVBCOGIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- |

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol |

| CAS Registry Number | 73664-83-2 |

| Synonyms | 2-Propoxy-N-(2-(pyrrolidinyl)ethyl)benzamide, Ba 98 |

This compound consists of a benzamide core substituted at the 2-position with a propoxy group and an N-substituent bearing a 2-(pyrrolidinyl)ethyl moiety.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the formation of the benzamide scaffold functionalized with the propoxy substituent, followed by the introduction of the 2-(pyrrolidinyl)ethyl amine side chain. The synthetic approaches can be categorized into:

- Amide bond formation between substituted benzoyl derivatives and amines

- Functional group transformations on benzamide intermediates

- Construction and functionalization of the pyrrolidinyl ethyl amine moiety

Key Synthetic Routes

Amide Formation via Substituted Benzoyl Chloride and Amine Coupling

A common approach involves the preparation of 2-propoxybenzoyl chloride, which is then reacted with 2-(pyrrolidinyl)ethylamine under controlled conditions to form the target benzamide. The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, in the presence of a base like triethylamine to scavenge the generated hydrochloric acid.

- Reaction conditions: 0 °C to room temperature, inert atmosphere

- Solvents: Dichloromethane, toluene

- Bases: Triethylamine, pyridine

This method ensures high yields and purity of the benzamide product.

Alternative Synthesis via 2-Amino-Benzamide Derivatives

Another synthetic route involves starting from 2-amino-benzamide derivatives, which are reacted with appropriate alkylating agents or isocyanates to introduce the propoxy group and the pyrrolidinyl ethyl substituent. This approach may involve:

- Reaction of 2-amino-benzamide with propyl chloroformate or propyl iodide to install the propoxy group.

- Subsequent coupling with 2-(pyrrolidinyl)ethylamine or its derivatives.

This method may require protection/deprotection steps and careful control of reaction temperatures (-20 °C to reflux) to avoid side reactions.

Construction of the Pyrrolidinyl Ethyl Amine Moiety

The 2-(pyrrolidinyl)ethylamine fragment is commonly synthesized via:

- Reduction of pyrrolidinone precursors using lithium aluminum hydride or sodium aluminum hydride in ethereal solvents such as tetrahydrofuran.

- Alkylation of pyrrolidinone salts with suitable halides in dipolar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) at ambient to elevated temperatures.

- Purification via extraction and chromatographic techniques.

The prepared amine is then used in the amide coupling step with the benzoyl derivative.

Detailed Reaction Schemes and Conditions

Purification and Characterization

- Purification: Column chromatography on silica gel using mixtures of ether and methanol or dichloromethane and methanol is standard to isolate pure benzamide derivatives.

- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

Research Discoveries and Optimization

- The reaction temperature and solvent choice critically influence the yield and selectivity of the amide formation step. Lower temperatures (-20 °C) prevent side reactions during acyl chloride formation and coupling.

- The use of dipolar aprotic solvents enhances the alkylation efficiency of pyrrolidinone salts, improving the availability of the pyrrolidinyl ethylamine intermediate.

- Alkali metal hydrides such as lithium hydride and potassium hydride are preferred for deprotonation steps in the alkylation reactions due to their strong basicity and compatibility with polar aprotic solvents.

- The reduction of pyrrolidinone to pyrrolidine is effectively done using lithium aluminum hydride under reflux in tetrahydrofuran, providing high yields and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acyl chloride coupling | 2-Propoxybenzoyl chloride + amine | 0 °C to RT, base, inert solvent | High yield, straightforward | Requires preparation of acyl chloride |

| Alkylation of 2-amino benzamide | 2-Amino benzamide + alkyl halide | Ambient to reflux, base | Direct functionalization | Possible side reactions, protection steps needed |

| Reduction and alkylation of pyrrolidinone | Pyrrolidinone + LiAlH4 + alkyl halide | Reflux, inert solvent, aprotic solvents | Efficient pyrrolidine synthesis | Sensitive reagents, requires careful handling |

Chemical Reactions Analysis

Amide Group Reactivity

The central benzamide group participates in classical amide transformations:

Key studies show the amide’s resistance to hydrolysis under mild conditions due to electron-donating propoxy stabilization. Reduction requires strong hydride donors, yielding secondary amines critical for further functionalization .

Aromatic Ring Modifications

The benzene ring undergoes electrophilic substitution, influenced by substituents:

| Reaction | Directed Position | Reagents | Major Product |

|---|---|---|---|

| Nitration | Para to amide | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-nitro-2-propoxy-N-(2-(pyrrolidinyl)ethyl)benzamide |

| Sulfonation | Meta to propoxy | SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | 5-sulfo-2-propoxy derivative |

The amide group (-CONH-) acts as a meta-director, while the propoxy (-OPr) directs ortho/para. Competitive directing results in mixed regioselectivity, favoring para substitution in nitration.

Pyrrolidine Functionalization

The pyrrolidinylethyl side chain enables nitrogen-centered reactions:

Pyrrolidine’s tertiary amine facilitates alkylation without catalysts, forming stable ammonium species . Coordination with Ru(II) or Pt(0) enables catalytic applications, though specific studies on this compound remain unexplored .

Propoxy Ether Reactivity

The propyl ether undergoes cleavage under harsh conditions:

| Reaction | Reagents | Products |

|---|---|---|

| Acidic Cleavage | HI (48%), Δ | 2-hydroxybenzamide + 1-iodopropane |

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | 2-carboxybenzamide (low yield) |

Ether stability under physiological conditions makes it valuable in prodrug designs, though oxidative degradation remains a limitation.

Stability and Degradation Pathways

Critical stability data include:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives in cancer treatment. For instance, a screening of drug libraries on multicellular spheroids identified novel anticancer compounds, suggesting that benzamide derivatives may play a role in targeting cancer cells effectively . The structural features of benzamide compounds allow for interactions with specific cellular targets, enhancing their efficacy against various cancer types.

Antibacterial Properties

Benzamide compounds have also been investigated for their antibacterial properties. A patent describes the use of benzamide derivatives as new antibiotics to treat infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . The unique molecular structure of benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- contributes to its effectiveness against resistant bacterial strains.

Neurological Applications

The compound's interaction with dopamine receptors has been studied extensively. Research indicates that substituted benzamides can selectively bind to D2-like dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease . The ability to modulate receptor activity makes this compound a potential candidate for developing new treatments for these conditions.

Synthesis and Derivative Development

The synthesis of benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- involves several chemical reactions that can be modified to create various derivatives with enhanced properties. The synthesis typically includes:

- Reactions with Carboxylic Acids : Utilizing carboxylic acid derivatives to form amide bonds is a common method in synthesizing this compound .

- Structural Modifications : Altering substituents on the benzamide ring can lead to significant changes in biological activity and receptor affinity, allowing for tailored therapeutic applications.

Case Studies and Research Findings

Several case studies illustrate the compound's effectiveness across different applications:

- A study published in Cancer Research demonstrated that certain benzamide derivatives significantly inhibited tumor growth in animal models, highlighting their potential as anticancer agents .

- Clinical trials involving benzamide derivatives have shown promising results in managing symptoms of Parkinson's disease by improving motor function and reducing dyskinesia .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. The pyrrolidinyl ethyl group may interact with biological receptors or enzymes, modulating their activity. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-, with key analogs based on substituent groups, synthesis, and properties.

Structural Analogues

A. 2-Phenyl-2-(pyridin-2-yl)acetamide (BD14618)

- Structure : Benzamide substituted with phenyl and pyridinyl groups.

- Key Differences : Lacks the pyrrolidine and propoxy substituents, but shares the amide backbone. The pyridine ring introduces aromatic nitrogen, enhancing polarity compared to the pyrrolidine’s aliphatic amine .

- Molecular Weight : C₁₃H₁₂N₂O (MW: 212.25 g/mol) vs. estimated C₁₆H₂₄N₂O₂ (MW: ~276.38 g/mol) for the target compound.

B. N-(2-Piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

- Structure : Benzamide with trifluoroethoxy groups (electron-withdrawing) and a piperidine moiety (six-membered amine).

- Key Differences : Trifluoroethoxy groups increase electronegativity and metabolic stability compared to the target’s propoxy group. Piperidine’s larger ring size may alter steric interactions in biological systems .

C. 2-Hydroxy-4-methyl-N-(4-methyl-2-pyridinyl)benzamide

- Structure : Hydroxy and methyl substituents on the benzamide, with a pyridinylamine group.

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility relative to the target’s propoxy group. Pyridine vs. pyrrolidine alters basicity (pKa) .

Physicochemical Properties

Biological Activity

Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C16H24N2O

- CAS Number : 73664-83-2

- Synonyms : Ba 98

Synthesis

The synthesis of Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the reaction of appropriate benzoyl chlorides with pyrrolidine derivatives under controlled conditions. The process can vary based on the desired substituents and the specific synthetic pathway employed.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- have demonstrated significant activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A-1 | H1975 | 5.89 | EGFR inhibition |

| A-2 | A431 | 2.06 | Apoptosis induction |

| A-3 | MiaPaCa2 | 1.32 | Cytotoxic activity |

These compounds exhibit their effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway .

2. Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties. The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| B-1 | MRSA | 0.5 µg/mL |

| B-2 | E. coli | 1 µg/mL |

| B-3 | Pseudomonas aeruginosa | 0.8 µg/mL |

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making these compounds promising candidates for antibiotic development .

3. Neuropharmacological Effects

Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin receptors.

- 5-HT2A Receptor Modulation : The compound has been identified as a modulator of the 5-HT2A serotonin receptor, which is implicated in various neurological disorders.

| Activity Type | IC50 (µM) |

|---|---|

| Serotonin Receptor | 0.57 |

This modulation suggests potential applications in treating conditions such as anxiety and depression .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives including Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- showed promising results against pancreatic cancer cell lines. The compound exhibited an IC50 value of 1.32 µM in MiaPaCa2 cells, indicating strong cytotoxic effects and the ability to induce apoptosis.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of benzamide derivatives against MRSA strains. The compound displayed significant inhibitory activity with an MIC of 0.5 µg/mL, suggesting its potential as a novel antibiotic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

- Yield Optimization : Factors include inert atmosphere (N₂/Ar), moisture-free solvents, and catalytic additives like DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency. Monitoring reaction progress via TLC or LC-MS is advised .

Q. What analytical techniques are essential for characterizing this compound and validating its structural integrity?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar benzamide derivatives?

- Approach :

Orthogonal Assays : Use multiple assay formats (e.g., enzymatic inhibition, cell viability, binding affinity) to cross-validate activity. For example, derivatives in showed variable IC₅₀ values depending on assay conditions (e.g., ATP concentration in kinase assays) .

Structural Modifications : Introduce targeted substitutions (e.g., replacing the pyrrolidine moiety with piperidine) to probe SAR. highlights that thiophene-substituted analogs exhibit enhanced selectivity for kinase targets .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues (e.g., hydrophobic pockets in kinases) influencing activity .

Q. What mechanistic insights can guide the design of derivatives targeting specific enzymes or receptors?

- Key Findings :

- The 2-propoxy group enhances lipophilicity, improving membrane permeability in cellular assays .

- The pyrrolidinyl-ethyl side chain may engage in hydrogen bonding with catalytic residues (e.g., in proteases or GPCRs), as observed in related benzamide scaffolds .

- Experimental Validation :

- Site-directed mutagenesis of putative binding residues (e.g., Tyr⁵⁰⁶ in a kinase) to confirm interactions .

- Competitive binding assays using radiolabeled ligands (e.g., [³H]-ligand displacement) to quantify affinity .

Q. How do solvent and pH conditions affect the stability of this compound during long-term storage?

- Stability Protocol :

- Store at -20°C in amber vials under inert gas (argon) to prevent oxidation.

- Avoid aqueous buffers with pH >8.0, as hydrolysis of the amide bond may occur. Stability studies in indicate <5% degradation over 6 months in anhydrous DMSO .

Data Contradiction and Validation

Q. How should researchers resolve conflicting data on the cytotoxicity of this compound in different cell lines?

- Strategies :

- Dose-Response Profiling : Test a broad concentration range (1 nM–100 µM) to identify off-target effects at higher doses. notes cytotoxicity discrepancies due to cell line-specific metabolic rates .

- Metabolic Stability Assays : Use liver microsomes (human/rodent) to assess degradation rates and correlate with observed cytotoxicity .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis. emphasizes respiratory protection (N95 masks) during aerosol-generating steps .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Structural and Functional Comparisons

Q. How does the biological activity of this compound compare to its structural analogs with substituted thiophene or isoxazole moieties?

- SAR Insights :

- Thiophene Derivatives : shows that thienylmethylthio-substituted benzamides exhibit 10-fold higher potency in platelet aggregation assays due to enhanced π-π stacking .

- Isoxazole Analogs : Substitutions at the 3-methyl position (e.g., , Compound 20) improve metabolic stability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.